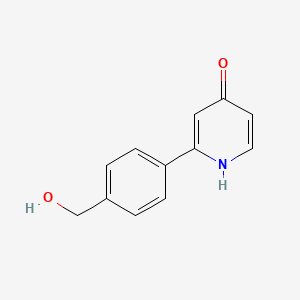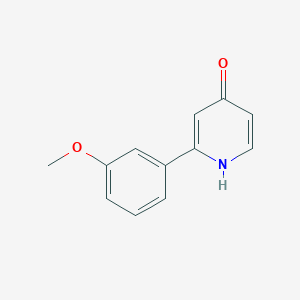
6-Amino-3-(2-fluoro-4-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-fluoro-4-methylphenyl)picolinic acid, often referred to as 6-AFMP, is a synthetic organic compound with a wide range of applications in scientific research and other applications. It is a white crystalline solid with a molecular weight of 239.22 g/mol and a melting point of 178-180°C. 6-AFMP is used in many areas of scientific research, including biochemical and physiological studies, and in laboratory experiments.
科学的研究の応用
6-AFMP has been used in a variety of scientific research applications, including biochemical and physiological studies, and in laboratory experiments. It has been used to study the role of the enzyme acetylcholinesterase in the breakdown of acetylcholine, as well as to study the effects of certain drugs on the activity of this enzyme. It has also been used to study the effects of various compounds on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, 6-AFMP has been used to study the role of the enzyme tyrosine hydroxylase in the production of catecholamines, such as epinephrine and norepinephrine.
作用機序
The mechanism of action of 6-AFMP is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to an increase in the concentration of certain neurotransmitters, such as acetylcholine and serotonin, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AFMP are still being studied. However, some of the effects that have been observed include an increase in the concentration of certain neurotransmitters, such as acetylcholine and serotonin, as well as an increase in the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, 6-AFMP has been shown to have a variety of other effects, including an increase in the production of catecholamines, such as epinephrine and norepinephrine, and an increase in the activity of tyrosine hydroxylase.
実験室実験の利点と制限
The use of 6-AFMP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-AFMP is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 6-AFMP has a wide range of applications in scientific research, making it a useful tool for scientists. However, there are also some limitations to the use of 6-AFMP in laboratory experiments, such as the fact that it is not yet fully understood how it works and the fact that it can have a variety of potentially unpredictable effects on the body.
将来の方向性
There are a number of potential future directions for 6-AFMP research. One possible direction is to further study the mechanism of action of 6-AFMP and to gain a better understanding of how it works. Another possible direction is to study the effects of 6-AFMP on other enzymes, such as those involved in the breakdown of other neurotransmitters, such as dopamine and norepinephrine. In addition, further research could be conducted to determine the effects of 6-AFMP on other physiological processes, such as learning and memory. Finally, further research could be conducted to determine the potential therapeutic uses of 6-AFMP, as well as to determine any potential side effects or risks associated with its use.
合成法
6-AFMP is synthesized through a two-step process. The first step involves the reaction of 2-fluoro-4-methylphenol with ethyl chloroacetate in the presence of potassium carbonate to form 2-fluoro-4-methylphenyl chloroacetate. This is followed by the reaction of 2-fluoro-4-methylphenyl chloroacetate with picolinic acid in the presence of sodium hydroxide to form 6-AFMP.
特性
IUPAC Name |
6-amino-3-(2-fluoro-4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCXBNCWFXGLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-fluoro-4-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














